molecular formula C10H11ClO3 B1168289 jinyinhouside A CAS No. 117312-56-8

jinyinhouside A

Cat. No.: B1168289
CAS No.: 117312-56-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jinyinhouside A (CAS: 117312-56-8) is a glycoside compound, likely derived from plant sources, given the nomenclature convention of "-side" denoting glycosidic structures. Glycosides like this compound typically consist of a sugar moiety linked to an aglycone (non-sugar component), which often determines their biological activity.

The synthesis of such compounds often involves catalytic methods for glycosidic bond formation, as highlighted in , which discusses efficient synthesis techniques for novel compounds . However, specific synthetic pathways for this compound remain undocumented in the provided materials.

Properties

CAS No.

117312-56-8

Molecular Formula

C10H11ClO3

Synonyms

jinyinhouside A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison :

  • This compound: Presumed to have a monoterpene or iridoid aglycone based on naming conventions, similar to geniposide.
  • Geniposide : Contains an iridoid aglycone (genipin) linked to glucose, contributing to its hepatoprotective effects .
  • Asperuloside: Features a cyclopentanoid monoterpene aglycone, enhancing its antioxidant capacity .

Functional Differences :

Bioactivity : Geniposide is well-documented in treating liver disorders, while asperuloside shows promise in cancer therapy. This compound’s activities remain speculative but may align with anti-inflammatory pathways common among iridoid glycosides .

Solubility: Glycosides with glucose units (e.g., geniposide) generally exhibit higher water solubility than those with rhamnose or other sugars, impacting their pharmacokinetics .

Notes and Limitations

The absence of primary research on this compound in the provided evidence necessitates cautious extrapolation from structural analogs.

Future studies should prioritize isolating this compound, elucidating its structure via NMR/X-ray crystallography, and validating bioactivity through assays .

Q & A

Q. What multi-omics approaches elucidate this compound’s polypharmacology?

  • Integration Strategy :
  • Transcriptomics : RNA-seq to map pathway activation (e.g., NF-κB, MAPK) .
  • Proteomics : SILAC labeling to quantify target protein abundance changes .
  • Network Pharmacology : Build compound-target-disease networks using STITCH or Cytoscape .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.